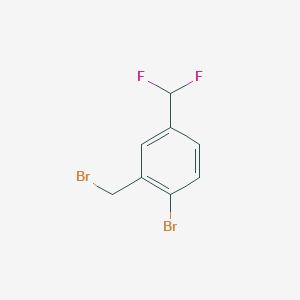

2-Bromo-5-(difluoromethyl)benzyl bromide

描述

2-Bromo-5-(difluoromethyl)benzyl bromide is a halogenated aromatic compound characterized by a benzyl bromide backbone substituted with bromine at the 2-position and a difluoromethyl group at the 5-position. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly for introducing bromine and fluorine functionalities into target molecules. Its bifunctional reactivity (bromine as a leaving group and difluoromethyl as an electron-withdrawing moiety) makes it valuable in cross-coupling reactions and nucleophilic substitutions .

Notably, derivatives of this compound, such as 2-bromo-5-(2-bromo-2-nitrovinyl)-furan (G-1), exhibit broad-spectrum antifungal and antibacterial activity, underscoring its industrial relevance . Preformulation studies highlight its tendency for sublimation under ambient conditions, necessitating airtight storage to prevent degradation .

属性

IUPAC Name |

1-bromo-2-(bromomethyl)-4-(difluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2F2/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3,8H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMZXAZFPJSYSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)CBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 2-Bromo-5-(difluoromethyl)benzyl bromide typically involves multi-step organic reactions. One common method includes the bromination of 2-(bromomethyl)-4-(difluoromethyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

化学反应分析

2-Bromo-5-(difluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and ammonia.

Reduction Reactions: The compound can be reduced to form 2-(bromomethyl)-4-(difluoromethyl)benzene using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Oxidation of the bromomethyl group can lead to the formation of carboxylic acids or aldehydes. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Chemical Applications

Synthesis Intermediate

2-Bromo-5-(difluoromethyl)benzyl bromide is primarily utilized as an intermediate in the synthesis of diverse organic compounds. It plays a crucial role in the production of pharmaceuticals, agrochemicals, and specialty chemicals due to its reactivity and ability to undergo nucleophilic substitution reactions. The presence of bromine and difluoromethyl groups enhances its electrophilic character, making it an effective building block for further chemical transformations.

Mechanism of Action

The compound's mechanism involves nucleophilic substitution where the bromine atoms serve as leaving groups. This allows nucleophiles to attack the carbon atoms adjacent to the bromine, facilitating the formation of new chemical bonds. The difluoromethyl group can influence both the reactivity and stability of the resulting products, which is critical in synthetic chemistry.

Biological Applications

Modification of Biomolecules

In biological research, this compound is employed to modify biomolecules such as peptides and proteins. This selective bromination or fluorination alters the biological activity and stability of these molecules, which can be pivotal in studying their functions and interactions within biological systems.

Case Study: Drug Development

Recent studies have explored the potential of this compound in drug design. Its unique structure allows for the development of novel therapeutic agents. For instance, compounds derived from this compound have shown promise in targeting specific receptors involved in various diseases, thereby enhancing efficacy while minimizing side effects.

Medical Applications

Therapeutic Agents

The compound serves as a versatile building block in synthesizing new drug candidates. Its ability to participate in multiple chemical reactions makes it suitable for developing pharmaceuticals aimed at treating a variety of conditions, including cancer and infectious diseases.

Research Insights

Research has indicated that derivatives of this compound exhibit selective activity against certain biological targets, which could lead to more effective treatments with fewer adverse effects compared to traditional drugs. This specificity is crucial in reducing potential toxicity associated with broader-spectrum agents.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used for producing specialty chemicals and materials with tailored properties. Its reactivity allows for the creation of polymers and other materials that meet specific performance criteria.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Intermediate for pharmaceuticals and agrochemicals; facilitates nucleophilic substitution reactions |

| Biological Research | Modifies biomolecules; alters biological activity for functional studies |

| Medical Development | Building block for novel therapeutic agents; potential applications in drug design |

| Industrial Use | Production of specialty chemicals; development of tailored materials |

作用机制

The mechanism by which 2-Bromo-5-(difluoromethyl)benzyl bromide exerts its effects involves the formation of covalent bonds with target molecules. The bromine atoms act as electrophilic centers, allowing the compound to react with nucleophiles in biological systems. This can lead to the inhibition of enzyme activity or the modification of protein structures, affecting various molecular pathways.

相似化合物的比较

Structural Analogues and Physical Properties

The following table compares 2-bromo-5-(difluoromethyl)benzyl bromide with structurally related benzyl bromides and halogenated aromatics:

Key Observations :

- Substituent Effects: The difluoromethyl (CF₂H) group in the target compound enhances metabolic stability compared to non-fluorinated analogues (e.g., 4-nitrobenzyl bromide) due to fluorine’s electronegativity and C–F bond strength .

- Reactivity : Bromine at the ortho position (C2) in this compound increases steric hindrance, slowing nucleophilic attacks relative to para -substituted analogues like 4-fluorobenzyl bromide .

- Thermal Stability : The trifluoromethyl (CF₃) group in 2-iodo-5-(trifluoromethyl)benzyl bromide improves thermal resistance compared to the difluoromethyl variant, as CF₃ is less prone to radical degradation .

Crystallographic and Spectroscopic Differences

- Crystal Packing : The target compound lacks the Br⋯F interactions observed in 2-bromo-5-fluorobenzaldehyde (3.18–3.36 Å), as its CF₂H group disrupts halogen bonding .

- NMR Profiles : The difluoromethyl group splits proton signals into doublets (J = 40–60 Hz), distinct from the singlet peaks of trifluoromethyl derivatives .

生物活性

2-Bromo-5-(difluoromethyl)benzyl bromide is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of bromine and difluoromethyl groups in its structure enhances its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the bromination of 5-(difluoromethyl)benzyl compounds under controlled conditions. Various methods have been reported, including:

- Electrophilic Aromatic Substitution : Utilizing bromine or brominating agents in organic solvents.

- Reflux Conditions : Often performed in dichloromethane or chloroform to optimize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its effects on cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation. The mechanism appears to involve modulation of key signaling pathways associated with cancer cell survival .

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets, such as enzymes and receptors involved in cell signaling. The difluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various halogenated benzyl derivatives included this compound. The compound was tested against several pathogens, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Study 2: Anticancer Activity

In a series of experiments assessing the anticancer potential of halogenated compounds, this compound was found to significantly reduce the viability of breast cancer cell lines. The study utilized assays such as MTT and flow cytometry to quantify cell death and apoptosis induction .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Moderate | Significant | Effective against multiple bacteria |

| 4-Bromobenzyl alcohol | Low | Moderate | Less effective in cancer models |

| 3-Fluoro-4-bromobenzaldehyde | High | Low | Strong antimicrobial but weak anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。